molecular formula C28H31N3O3 B283343 2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B283343
M. Wt: 457.6 g/mol
InChI Key: ABFGSLJKOLQJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as DMXAA, is a small molecule compound that has been extensively studied for its potential therapeutic applications. DMXAA belongs to the family of vascular disrupting agents (VDAs) that selectively target tumor blood vessels, leading to tumor regression and inhibition of tumor growth.

Mechanism of Action

DMXAA exerts its anti-tumor activity through multiple mechanisms. DMXAA selectively targets tumor blood vessels and induces vascular disruption, leading to tumor regression and inhibition of tumor growth. DMXAA also activates the immune system and induces the production of cytokines, leading to the recruitment of immune cells to the tumor microenvironment and the destruction of tumor cells. DMXAA has also been shown to inhibit the production of angiogenic factors, leading to the inhibition of tumor angiogenesis.
Biochemical and Physiological Effects
DMXAA has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), leading to the recruitment of immune cells to the tumor microenvironment. DMXAA has also been shown to inhibit the production of angiogenic factors, including vascular endothelial growth factor (VEGF), leading to the inhibition of tumor angiogenesis. DMXAA has been shown to selectively target tumor blood vessels, leading to tumor regression and inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. DMXAA is a small molecule compound that can be easily synthesized and purified. DMXAA has been extensively studied in preclinical models, and its mechanism of action is well understood. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. However, DMXAA has some limitations for lab experiments. DMXAA has poor solubility in water, which can limit its use in certain experiments. DMXAA has also been shown to have some toxicity in preclinical models, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMXAA. One future direction is the development of new formulations of DMXAA that improve its solubility and reduce its toxicity. Another future direction is the identification of biomarkers that predict response to DMXAA treatment. This could help to identify patients who are most likely to benefit from DMXAA treatment. Another future direction is the combination of DMXAA with other therapies, such as immunotherapy, to enhance its anti-tumor activity. Finally, the clinical development of DMXAA for the treatment of cancer is an important future direction. Clinical trials of DMXAA have shown promising results, and further clinical development is needed to determine its efficacy and safety in humans.

Synthesis Methods

DMXAA can be synthesized by reacting 3,5-dimethylphenol with 4-(2-methylbenzoyl)piperazine in the presence of a base to form 4-(2-methylbenzoyl)-3,5-dimethylphenol. This intermediate is then reacted with 4-chloro-N-(4-nitrophenyl)acetamide in the presence of a base to form DMXAA. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

DMXAA has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that DMXAA has potent anti-tumor activity against a wide range of tumor types, including melanoma, lung cancer, colon cancer, and breast cancer. DMXAA selectively targets tumor blood vessels, leading to tumor regression and inhibition of tumor growth. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C28H31N3O3/c1-20-16-21(2)18-25(17-20)34-19-27(32)29-23-8-10-24(11-9-23)30-12-14-31(15-13-30)28(33)26-7-5-4-6-22(26)3/h4-11,16-18H,12-15,19H2,1-3H3,(H,29,32)

InChI Key

ABFGSLJKOLQJFG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC(=C4)C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC(=C4)C)C

Origin of Product

United States

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